molecular formula C20H23BrN2O B12932675 rac Desfluoro Citalopram Hydrobromide

rac Desfluoro Citalopram Hydrobromide

Cat. No.: B12932675
M. Wt: 387.3 g/mol
InChI Key: JWJCOJSCDWGPRN-BDQAORGHSA-N
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Description

rac Desfluoro Citalopram Hydrobromide: is a selective serotonin reuptake inhibitor (SSRI) that is being actively investigated for its therapeutic potential in various fields of research. It has the molecular formula C20H22N2O . HBr and is known for its role in enhancing serotonergic transmission through the inhibition of serotonin reuptake.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac Desfluoro Citalopram Hydrobromide involves the C-alkylation of 1-(4’-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (cyanophthalane) with 3-dimethylaminopropylchloride in the presence of potassium tertiary butoxide. The alkylation is typically carried out in the presence of dimethylsulphoxide (DMSO). The resulting citalopram can be isolated as a crystalline solid by adding an equal volume of a water-miscible solvent, such as isopropanol (IPA), to the mixture .

Industrial Production Methods: In industrial settings, the production of citalopram hydrobromide involves reacting citalopram (base) with aqueous hydrobromic acid at a pH of 1-3. This process ensures the formation of highly pure crystalline citalopram hydrobromide .

Chemical Reactions Analysis

Types of Reactions: rac Desfluoro Citalopram Hydrobromide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

rac Desfluoro Citalopram Hydrobromide is widely used in scientific research due to its role as a selective serotonin reuptake inhibitor. Its applications include:

    Chemistry: Used as a reference material in analytical chemistry.

    Biology: Studied for its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in treating depression and other mood disorders.

    Industry: Used in the development of pharmaceutical formulations and transdermal drug delivery systems

Mechanism of Action

The mechanism of action of rac Desfluoro Citalopram Hydrobromide involves the inhibition of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and is believed to contribute to its antidepressant effects. The compound has minimal effects on dopamine and norepinephrine transporters and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Comparison with Similar Compounds

    Citalopram: Another SSRI with a similar mechanism of action but includes a fluorine atom.

    Escitalopram: The S-enantiomer of citalopram, known for its higher potency.

    Fluoxetine: An SSRI with a different chemical structure but similar therapeutic effects.

Uniqueness: rac Desfluoro Citalopram Hydrobromide is unique due to the absence of a fluorine atom, which may influence its pharmacokinetic properties and therapeutic profile. Its selective inhibition of serotonin reuptake with minimal effects on other neurotransmitter systems also distinguishes it from other SSRIs .

Properties

Molecular Formula

C20H23BrN2O

Molecular Weight

387.3 g/mol

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrobromide

InChI

InChI=1S/C20H22N2O.BrH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H/t20-;/m0./s1

InChI Key

JWJCOJSCDWGPRN-BDQAORGHSA-N

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Br

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Br

Origin of Product

United States

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